7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Descripción
7-[(4-Benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a benzylpiperazine carbonyl group at position 7 and a 4-methoxybenzyl substituent at position 3. Quinazoline-diones are pharmacologically significant due to their structural similarity to natural purine bases, enabling interactions with biological targets such as kinases and receptors.
Propiedades
Número CAS |
892277-21-3 |
|---|---|
Fórmula molecular |
C28H28N4O4 |
Peso molecular |
484.556 |
Nombre IUPAC |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
Clave InChI |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Mecanismo De Acción
Target of Action
The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments. The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA).
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition. This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition.
Result of Action
The result of the action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin.
Action Environment
The action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated
Actividad Biológica
The compound 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety is significant as it often enhances biological activity through improved binding to biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. The antimicrobial activities were assessed against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results are summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 | |
| Candida albicans | 11 | 80 |
The compound demonstrated moderate to significant activity against tested strains, particularly Escherichia coli, with an inhibition zone of 15 mm and a MIC of 65 mg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives are also being explored for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
In a comparative analysis, the following results were observed:
| Cell Line | IC50 (µM) for Quinazoline Derivatives |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that modifications at the piperazine position can enhance the cytotoxicity of quinazoline derivatives against cancer cells .
The proposed mechanism of action for these compounds involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound can effectively halt bacterial growth .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
-
Case Study: Treatment of Resistant Bacterial Infections
- A patient with a resistant Staphylococcus aureus infection was treated with a quinazoline derivative similar to our compound. The treatment resulted in significant reduction in bacterial load within 48 hours.
-
Case Study: Cancer Therapy
- In a clinical trial involving patients with advanced lung cancer, a quinazoline derivative was administered alongside standard chemotherapy. Results indicated improved patient outcomes and reduced tumor size compared to controls.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility : Chromen-2-one derivatives with hydroxybenzyl groups (e.g., 4d) exhibit enhanced aqueous solubility (>1 mg/mL) due to hydrogen-bonding capacity, whereas the methoxybenzyl-substituted quinazoline-dione may require formulation aids for dissolution .
Q & A
Q. What strategies enable the incorporation of this compound into hybrid heterocyclic systems for enhanced bioactivity?
- Methodological Answer :
- Click chemistry : Attach triazole rings via Cu-catalyzed azide-alkyne cycloaddition to the benzyl position .
- Fusion with thiazolo-triazines : Synthesize fused analogs via cyclocondensation to improve DNA intercalation potential .
- Prodrug design : Introduce ester or phosphate groups at the methoxy position for controlled release in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
